Acetaldehyde, 2-(1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)-
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Overview
Description
Acetaldehyde, 2-(1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)- is a complex organic compound with the molecular formula C17H17NO and a molecular weight of 251.3230 . This compound is known for its unique structure, which includes a benz[e]indole moiety, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetaldehyde, 2-(1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)- typically involves multi-step reactions. One common method includes the nucleophilic substitution reaction on indoline, where methyl and acetaldehyde groups are introduced at specific positions . The reaction conditions often require controlled temperatures and the use of organic solvents such as ethanol and acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in specialized chemical reactors designed to handle the specific requirements of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Acetaldehyde, 2-(1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Acetaldehyde, 2-(1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes and pigments, particularly cationic dyes.
Mechanism of Action
The mechanism of action of Acetaldehyde, 2-(1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1,3,3-Trimethyl-2-ylideneindoline acetaldehyde
- 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde
- 1,3,3-Trimethyl-2-ylideneindole acetaldehyde
Uniqueness
Acetaldehyde, 2-(1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its benz[e]indole moiety differentiates it from other similar compounds, making it valuable in specialized applications .
Properties
Molecular Formula |
C17H17NO |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
(2Z)-2-(1,1,3-trimethylbenzo[e]indol-2-ylidene)acetaldehyde |
InChI |
InChI=1S/C17H17NO/c1-17(2)15(10-11-19)18(3)14-9-8-12-6-4-5-7-13(12)16(14)17/h4-11H,1-3H3/b15-10- |
InChI Key |
ANOKSAORNKFXLI-GDNBJRDFSA-N |
Isomeric SMILES |
CC1(/C(=C/C=O)/N(C2=C1C3=CC=CC=C3C=C2)C)C |
Canonical SMILES |
CC1(C(=CC=O)N(C2=C1C3=CC=CC=C3C=C2)C)C |
Origin of Product |
United States |
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